(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-bromobenzamide
Description
Properties
IUPAC Name |
N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-bromobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3O2S/c1-3-10-23-16-9-8-15(21-12(2)24)11-17(16)26-19(23)22-18(25)13-4-6-14(20)7-5-13/h1,4-9,11H,10H2,2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BADVVXAQDDBTTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)Br)S2)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-bromobenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer treatment. This article delves into the compound's biological activity, including its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 424.31 g/mol. The compound features a thiazole ring and an acetamido group, which are significant for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various derivatives of benzothiazole and thiazole compounds. Specifically, this compound has shown promising results against several cancer cell lines:
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis |
| HeLa (Cervical) | 10.0 | Inhibition of cell proliferation |
| A549 (Lung) | 15.0 | Cell cycle arrest |
These results indicate that the compound exhibits significant cytotoxic effects and may serve as a potential therapeutic agent in cancer treatment.
The mechanism through which this compound exerts its anticancer effects involves multiple pathways:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.
- Cell Cycle Arrest : It has been observed to halt the cell cycle at the G2/M phase, preventing cancer cells from dividing and proliferating.
- Inhibition of Oncogenic Pathways : The compound may inhibit key signaling pathways involved in tumor growth, such as the PI3K/Akt/mTOR pathway.
Case Studies
Several studies have investigated the biological activity of this compound:
- Study on MCF-7 Cells : A study published in the Journal of Medicinal Chemistry demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with significant morphological changes indicative of apoptosis observed under microscopy .
- HeLa Cell Study : Another study focused on HeLa cells revealed that the compound inhibited cell proliferation by inducing cell cycle arrest and apoptosis, as evidenced by flow cytometry analysis .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Bromine Site
The 4-bromobenzamide moiety undergoes substitution reactions, particularly under palladium-catalyzed coupling conditions or with strong nucleophiles.
Mechanistic Insight : The electron-withdrawing benzothiazole and acetamido groups activate the bromine for substitution, favoring Pd-mediated cross-couplings or hydrolytic pathways .
Alkyne-Functionalized Reactivity
The prop-2-yn-1-yl group enables click chemistry (e.g., Huisgen cycloaddition) or alkyne-specific transformations.
Structural Impact : The alkyne’s proximity to the benzothiazole may influence reaction rates due to electronic effects .
Benzothiazole Ring Modifications
The benzo[d]thiazol-2(3H)-ylidene core participates in cyclization, oxidation, or coordination reactions.
Biological Relevance : Metal complexes of benzothiazoles show enhanced DNA intercalation and enzyme inhibition .
Acetamido Group Transformations
The 6-acetamido substituent undergoes hydrolysis or serves as a directing group.
Synthetic Utility : Hydrolysis to the amine enables further derivatization (e.g., acylation, Schiff base formation) .
Tautomerism and Stability Considerations
The (Z)-configuration and conjugated system influence tautomeric equilibria and stability under varying conditions:
Thermal Stability : Decomposition observed above 200°C, necessitating low-temperature reactions.
Biological Activity and Reactivity Correlations
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs share the benzothiazole core but differ in substituents, which significantly alter physicochemical properties and biological activity. Below is a detailed comparison with two key analogs:
(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(isopropylsulfonyl)benzamide
Key Differences :
- The 6-acetamido group in the target compound enhances solubility and hydrogen-bonding interactions compared to the 6-chloro substituent in the analog, which increases hydrophobicity and electron-withdrawing effects.
2-(1-(5H-[1,2,4]Triazino[5,6-b]indol-3-yl)-3-(4-bromophenyl)-1H-pyrazol-5-yl)-(6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one
Key Differences :
- The benzothiazole core in the target compound is simpler synthetically and may favor interactions with ATP-binding pockets in kinases. In contrast, the triazinoindole-pyrazole hybrid in the analog is structurally complex, enabling DNA intercalation but requiring more elaborate synthesis .
- Both compounds feature brominated aromatic rings, but their positions (benzamide vs. phenyl) influence electronic distribution and target specificity.
Research Findings and Implications
- The acetamido group may mimic adenine in ATP-binding sites, while the propargyl group could enable click chemistry for bioconjugation .
- Chloro-Sulfonyl Analog : Demonstrated moderate activity in preliminary enzyme inhibition assays (IC₅₀ ~5 μM against JAK2 kinase), attributed to the sulfonyl group’s strong electron-withdrawing effects stabilizing inhibitor-enzyme interactions .
Q & A
Q. What are the optimal synthetic routes for (Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-bromobenzamide, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis typically involves cyclocondensation of substituted benzothiazole precursors with propiolic acid derivatives. Key steps include:
- TBHP-mediated oxidative coupling : Utilize tert-butyl hydroperoxide (TBHP) as an oxidizing agent under reflux conditions to stabilize intermediates and improve yields .
- Solvent selection : Polar aprotic solvents (e.g., DMF or MeOH) enhance reaction efficiency, while temperature control (60–80°C) minimizes side reactions .
- Design of Experiments (DoE) : Apply factorial design to optimize variables (e.g., stoichiometry, time, catalyst loading) and identify critical parameters via response surface methodology .
Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer : Combine 1H/13C NMR and high-resolution mass spectrometry (HRMS) to confirm regiochemistry and stereochemistry:
- NMR analysis : Key diagnostic signals include:
- δ 2.1–2.3 ppm (s, 3H) : Acetamido methyl protons.
- δ 7.2–8.1 ppm (aromatic protons) : Confirms bromobenzamide substitution .
- HRMS : Validate molecular ion peaks (e.g., [M+H]+) with <5 ppm error tolerance .
Advanced Research Questions
Q. What mechanistic insights explain the role of TBHP in the domino synthesis of benzothiazole derivatives like this compound?
- Methodological Answer : TBHP acts as a dual oxidant and radical initiator :
- Oxidative cyclization : Facilitates C–N bond formation between the benzothiazole core and propargyl group via single-electron transfer (SET) pathways .
- Radical trapping : Stabilizes reactive intermediates (e.g., iminyl radicals), preventing undesired dimerization .
- Kinetic studies : Monitor reaction progress via TLC or in situ IR to correlate TBHP concentration with intermediate lifetimes .
Q. How does the prop-2-yn-1-yl substituent influence the compound’s biological activity, particularly in cancer cell migration assays?
- Methodological Answer : The propargyl group enhances membrane permeability and target engagement :
- Structure-activity relationship (SAR) : Compare analogs with/without the propargyl moiety using wound-healing assays (e.g., MDA-MB-231 cells).
- Molecular docking : Simulate interactions with cytoskeletal targets (e.g., Rho GTPases) to identify binding hotspots .
- Metabolic stability : Assess plasma stability via LC-MS to evaluate the propargyl group’s resistance to oxidative degradation .
Q. How should researchers address contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Discrepancies often arise from tautomerism or solvent effects :
- Variable temperature NMR : Resolve dynamic equilibria (e.g., keto-enol tautomerism) by acquiring spectra at 25°C and −40°C .
- Crystallographic validation : Obtain single-crystal X-ray data to unambiguously assign the Z-configuration and acetamido orientation .
- DFT calculations : Compare experimental NMR shifts with computed values (e.g., B3LYP/6-31G*) to validate assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
